2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate is a complex organic compound with a unique structure that includes bromine, chlorine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of bromination, formylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance productivity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: Shares the bromine and aromatic ring structure but lacks the furan and formamido groups.
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline: Similar bromine substitution but different amine and aromatic substitutions.
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14Br2ClN3O5 |
---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H14Br2ClN3O5/c22-14-8-13(19(16(23)9-14)32-21(30)17-2-1-7-31-17)10-26-27-18(28)11-25-20(29)12-3-5-15(24)6-4-12/h1-10H,11H2,(H,25,29)(H,27,28)/b26-10+ |
InChI Key |
QSZOXLNKMGPTHN-NSKAYECMSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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